Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-
Description
The compound Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- features an isoindole-1,3-dione core linked via a three-carbon propyl chain to a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group.
Properties
IUPAC Name |
2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-23-14)13-7-4-10-24-13/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMYFIGWVJADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- typically involves multiple steps:
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Formation of Isoindole-1,3-dione Core: : This can be achieved through the condensation of phthalic anhydride with primary amines under reflux conditions in a suitable solvent like isopropanol and water mixture, often catalyzed by silica-supported niobium complexes .
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor .
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Formation of the Oxadiazole Ring: : The oxadiazole ring is typically synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions .
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Final Coupling: : The final step involves linking the thiophene-oxadiazole moiety to the isoindole-1,3-dione core through a nucleophilic substitution reaction, often facilitated by base catalysts like potassium carbonate in polar aprotic solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Isoindole-1,3-dione Core
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Nucleophilic Substitution :
The imide nitrogen participates in alkylation or acylation reactions, enabling further derivatization. For example, reactions with benzyl halides or acyl chlorides yield N-substituted derivatives . -
Reduction :
The dione moiety can be selectively reduced using NaBH₄ or LiAlH₄ to form isoindoline intermediates, though this is less common due to stability concerns .
Thiophene-Oxadiazole Moiety
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Electrophilic Aromatic Substitution :
The thiophene ring undergoes halogenation or nitration at the α-position, facilitated by its electron-rich nature . -
Oxidative Coupling :
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable functionalization of the oxadiazole-thiophene unit for enhanced biological activity .
Key Reaction Conditions and Outcomes
Mechanistic Insights
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Cyclization Mechanisms :
The oxadiazole ring forms via a [3+2] cycloaddition between nitrile oxides and thioamides, followed by oxidation . -
Acid-Catalyzed Rearrangements :
Lewis acids like AlCl₃ promote Fries-like rearrangements in intermediates, critical for regioselective functionalization .
Stability and Degradation Pathways
Scientific Research Applications
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
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Biological Studies: : The compound is used in studies exploring its effects on various biological systems, including its role as an enzyme inhibitor and its interactions with cellular proteins .
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Material Science: : Due to its unique electronic properties, it is studied for applications in organic electronics and as a component in the development of new materials with specific conductive properties .
Mechanism of Action
The mechanism of action of Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The thiophene and oxadiazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Isoindole-1,3-dione Cores
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1093881-59-4)
- Core Structure : Shares the isoindole-1,3-dione moiety.
- Substituents : A methyl-linked 3-isopropyl-1,2,4-oxadiazole group.
- Key Differences : The target compound replaces the isopropyl group with thiophen-2-yl and uses a propyl linker instead of methyl.
3-Chloro-N-phenyl-phthalimide
- Core Structure : Isoindole-1,3-dione with chloro and phenyl substituents.
- Applications: Used as a monomer in polyimide synthesis.
- Key Differences : The target compound lacks halogen substituents and incorporates an oxadiazole-thiophene system.
- Implications : The absence of halogens may reduce toxicity, while the oxadiazole-thiophene moiety could redirect utility toward pharmaceutical applications rather than polymer chemistry .
Heterocyclic Modifications in Dione Derivatives
Indolin-2,3-dione Derivatives
- Core Structure : Indolin-2,3-dione (two ketone groups on an indole scaffold).
- Biological Activity : Demonstrated low s1 receptor affinity but high s2 selectivity, attributed to the additional carbonyl group.
- Key Differences : The target compound’s oxadiazole-thiophene system may enhance electronic interactions compared to indolin-2,3-dione’s planar structure.
- Implications : Substitution patterns significantly influence receptor selectivity, suggesting the target compound’s thiophene group could modulate affinity for specific targets .
Piperazine-2,3-dione Derivatives
- Core Structure : Piperazine ring fused with a dione group.
- Applications : Anthelmintic activity against Enterobius vermicularis and Fasciola hepatica.
- Key Differences : The target compound’s isoindole core and aromatic substituents contrast with piperazine’s aliphatic nature.
Functional Group and Linker Variations
2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione (CAS 1809468-61-8)
- Substituents : Methylsulfonylpropyl chain attached to the oxadiazole.
- Key Differences : The target compound replaces the methylsulfonyl group with thiophen-2-yl.
- Implications : Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors, whereas methylsulfonyl groups often improve metabolic stability .
Diphacinone (2-(Diphenylacetyl)indan-1,3-dione)
- Core Structure : Indan-1,3-dione with diphenylacetyl substituents.
- Applications : Anticoagulant rodenticide.
- Key Differences: The target compound’s oxadiazole-thiophene system is structurally distinct from diphacinone’s diphenylacetyl group.
- Implications: Diphacinone’s toxicity highlights the importance of substituent choice in dione derivatives; the target compound’s design may mitigate off-target effects .
Biological Activity
Isoindole-1,3-dione derivatives, particularly the compound “Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-”, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, characterization, and evaluation of its efficacy against various diseases.
Synthesis and Characterization
The synthesis of isoindole-1,3-dione derivatives typically involves multi-step organic reactions. For instance, recent studies have reported the successful synthesis of various isoindole derivatives with promising biological activities through eco-friendly methods. The characterization of these compounds is usually confirmed using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry (MS) .
Table 1: Synthesis Overview
| Compound Name | Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Isoindole-1,3-dione Derivative | Multi-step organic synthesis | 47.24 - 92.91 | FT-IR, NMR, MS |
Antimicrobial Activity
Isoindole-1,3-dione derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. For example, one study highlighted that certain derivatives demonstrated inhibition zones comparable to gentamicin against various microbial strains .
Anticancer Activity
The anticancer potential of isoindole-1,3-dione derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the proliferation of several cancer cell lines including MCF-7 and A549. For instance, one derivative showed an IC50 value of 114.25 μM against A549 cells . Furthermore, in vivo studies using xenograft models in nude mice indicated that treatment with these compounds significantly reduced tumor growth over a period of 60 days .
Antileishmanial Activity
Isoindole-1,3-dione derivatives have also shown effectiveness against Leishmania tropica. One study reported an IC50 value of 0.0478 μmol/mL for one of the compounds tested, indicating its potential as a treatment option for leishmaniasis .
Anti-inflammatory Properties
Recent research has indicated that isoindole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some compounds exhibited greater inhibition than the well-known anti-inflammatory drug meloxicam . This suggests their potential utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activities of isoindole derivatives are influenced by their structural characteristics. SAR studies have revealed that modifications such as halogenation can enhance antimicrobial and anticancer activities . The lipophilicity of these compounds plays a crucial role in their bioactivity.
Case Study 1: Anticancer Evaluation
In a detailed study on anticancer properties, two isoindole derivatives were evaluated against A549 lung cancer cells using MTT assays. The results indicated significant cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents .
Case Study 2: Antileishmanial Efficacy
Another study focused on the antileishmanial activity of isoindole derivatives demonstrated that specific compounds were more effective than traditional treatments like Glucantime. This highlights their potential as novel therapeutic agents against leishmaniasis .
Q & A
Q. What are the recommended synthetic routes for preparing the thiophene-oxadiazole moiety in this compound?
The thiophene-oxadiazole fragment can be synthesized via cyclization reactions between thiophene-2-carboxylic acid derivatives and hydroxylamine or nitrile precursors. For example, refluxing thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol under acidic conditions generates the oxadiazole ring . Alternatively, sodium acetate in acetic acid can catalyze the formation of oxadiazole rings from thioamide intermediates, as demonstrated in analogous heterocyclic systems .
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₂OH·HCl | EtOH | 80°C | 6 h | 65–75% |
| NaOAc/AcOH | Acetic acid | Reflux | 3–5 h | 70–85% |
Q. How can the propyl linker between the isoindole-dione and oxadiazole be stabilized during synthesis?
Alkylation or nucleophilic substitution reactions are commonly used to attach the propyl chain. For instance, reacting 5-(chloromethyl)-1,2,4-oxadiazole derivatives with isoindole-1,3-dione in the presence of a base (e.g., K₂CO₃) in DMF at 60°C facilitates coupling . Monitoring the reaction via TLC or HPLC ensures minimal side-product formation .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : To assess purity (>95%) and monitor reaction progress .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for isoindole-dione; C=N at ~1600 cm⁻¹ for oxadiazole) .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; propyl chain CH₂ at δ 1.8–2.5 ppm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst loading) . COMSOL Multiphysics simulations can model heat/mass transfer in reactors to scale up synthesis .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to resolve ambiguities in proton assignments or molecular fragmentation .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereochemical uncertainties .
Q. How does the thiophene-oxadiazole moiety influence the compound’s electronic properties?
Cyclic voltammetry (CV) and UV-Vis spectroscopy reveal redox behavior and π-conjugation effects. The electron-deficient oxadiazole enhances charge transfer, while the thiophene contributes to planarization. Computational studies (e.g., HOMO-LUMO gaps via Gaussian) correlate these properties with reactivity .
Q. What experimental design principles improve yield in multi-step syntheses?
Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Reaction time | 2–8 h | 5 h |
| Catalyst (NaOAc) | 0.1–0.3 mol | 0.2 mol |
Response surface methodology (RSM) identifies interactions between factors, reducing the number of trials .
Methodological Notes
- Safety : Handle reactive intermediates (e.g., chloromethyl oxadiazoles) in fume hoods with PPE (gloves, goggles) .
- Data Reproducibility : Document reaction conditions (e.g., humidity, solvent batch) to mitigate variability .
- Ethics : Adhere to non-clinical research guidelines; this compound is not approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
